2,6-Dichloroaniline

説明

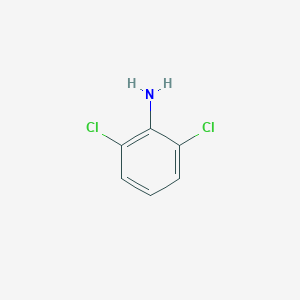

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,6-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMFXJULNGEPOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(C6H3)Cl2(NH2), C6H5Cl2N | |

| Record name | 2,6-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044449 | |

| Record name | 2,6-Dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid; Water or Solvent Wet Solid, COLOURLESS CRYSTALS. | |

| Record name | Benzenamine, 2,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

at 0.7kPa: 97 °C | |

| Record name | 2,6-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

>112 °C | |

| Record name | 2,6-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: poor | |

| Record name | 2,6-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.6 | |

| Record name | 2,6-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

608-31-1 | |

| Record name | 2,6-Dichloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichlorobenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG3RW7NW6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

39 °C | |

| Record name | 2,6-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloroaniline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 2,6-dichloroaniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Chemical Structure and Identification

This compound is an aromatic organic compound consisting of a benzene (B151609) ring substituted with an amino group at position 1 and two chlorine atoms at positions 2 and 6.[1][2] This substitution pattern confers specific chemical reactivity and physical properties to the molecule.

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 608-31-1[2] |

| Molecular Formula | C₆H₅Cl₂N[2] |

| SMILES String | C1=CC(=C(C(=C1)Cl)N)Cl[3] |

| InChI Key | JDMFXJULNGEPOI-UHFFFAOYSA-N[3] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is a white to brown crystalline solid at room temperature.[4] Its solubility in water is limited, but it is soluble in various organic solvents.[1]

| Property | Value |

| Molecular Weight | 162.02 g/mol [5] |

| Melting Point | 36-38 °C[4] |

| Boiling Point | 228 °C[4] |

| Density | 1.275 g/cm³[4] |

| Water Solubility | 1.6 g/L (at 20 °C)[1] |

| pKa | 0.71 (Predicted)[1] |

| Appearance | White to brown crystalline solid[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the aromatic protons and the amine protons.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.154 | - | Aromatic CH |

| 6.593 | - | Aromatic CH |

| 4.4 | - | NH₂ |

| (Solvent: CDCl₃)[6] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| 141.7 | C-NH₂ |

| 128.7 | Aromatic CH |

| 128.3 | Aromatic CH |

| 118.9 | C-Cl |

| (Solvent: CDCl₃) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for the N-H and C-Cl bonds, as well as aromatic C-H and C=C stretching vibrations.

| Wavenumber (cm⁻¹) | Assignment |

| 3480, 3390 | N-H stretching |

| 3060 | Aromatic C-H stretching |

| 1620 | N-H bending |

| 1570, 1450 | Aromatic C=C stretching |

| 780 | C-Cl stretching |

Experimental Protocols

Synthesis of this compound from Sulfanilamide (B372717)

This protocol describes a laboratory-scale synthesis of this compound via the chlorination of sulfanilamide and subsequent desulfonation.[7][8]

Step 1: Synthesis of 3,5-Dichlorosulfanilamide

-

In a suitable reaction vessel, dissolve sulfanilamide in concentrated hydrochloric acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium chlorate (B79027) while maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring for 1 hour.

-

Collect the precipitated 3,5-dichlorosulfanilamide by filtration, wash with cold water, and dry.

Step 2: Desulfonation to this compound

-

Add the crude 3,5-dichlorosulfanilamide to 70% sulfuric acid.

-

Heat the mixture to 160-170 °C for 2-3 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with a sodium hydroxide (B78521) solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic extract over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.

-

Purify the crude this compound by steam distillation or recrystallization from ethanol/water.[7]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.[9]

GHS Hazard Classification

| Pictogram | Class | Description |

| Skull and Crossbones | Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled. |

| Health Hazard | Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure. |

| Environment | Hazardous to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects. |

Hazard and Precautionary Statements

-

Hazard Statements: H301, H311, H331, H373, H410

-

Precautionary Statements: P260, P273, P280, P301 + P310, P302 + P352, P304 + P340, P501

Logical Relationships of this compound's Profile

The following diagram illustrates the interconnectedness of the key aspects of this compound, from its fundamental structure to its applications and associated hazards.

Caption: Key aspects of this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C6H5Cl2N | CID 11846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 608-31-1 [chemicalbook.com]

- 5. 2,6-ジクロロアニリン ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound(608-31-1) 1H NMR [m.chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. orgsyn.org [orgsyn.org]

- 9. This compound(608-31-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Physicochemical Characteristics of 2,6-Dichloroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical characteristics of 2,6-dichloroaniline. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodological context.

Core Physicochemical Data

This compound (CAS No: 608-31-1) is a chlorinated aromatic amine that serves as a vital intermediate in the synthesis of various products, including dyes, pesticides, and pharmaceuticals such as clonidine (B47849) and diclofenac.[1][2] Its physical state at room temperature is a white to light brown crystalline solid.[1][3]

The quantitative physicochemical properties of this compound are summarized in the tables below for ease of reference and comparison.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1][4] |

| CAS Number | 608-31-1 | [2][3] |

| Chemical Formula | C₆H₅Cl₂N | [2][5] |

| Molecular Weight | 162.01 g/mol | [2][6] |

| Physical Property | Value | Source(s) |

| Melting Point | 35 - 40 °C | [6][7][8] |

| Boiling Point | 228 °C | [6][7][8] |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | [5] |

| Flash Point | 118 - 118 °C | [7][8] |

| Appearance | White to light brown crystalline solid | [1][3] |

| Solubility & Partitioning | Value | Source(s) |

| Water Solubility | 1.6 g/L (at 20 °C) | [3][5][7] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and acetone | [3] |

| LogP (Octanol-Water Partition Coefficient) | 2.89 | [5] |

| pKa | 0.71 ± 0.10 (Predicted) | [3][9] |

Experimental Protocols

The determination of the physicochemical properties listed above is guided by standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data reliability and reproducibility.

Melting Point Determination (OECD 102)

The melting point of this compound is determined using methods outlined in OECD Guideline 102.[10][11][12] This guideline describes several techniques, including the capillary tube method, hot-stage microscopy, and differential scanning calorimetry (DSC).[12][13]

Capillary Tube Method (General Protocol):

-

A small, finely powdered sample of this compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a heated bath or metal block alongside a calibrated thermometer.[14]

-

The temperature is raised at a controlled rate (e.g., 1-3 K/min).[14]

-

The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting range.[14]

Water Solubility (OECD 105)

The water solubility is determined following OECD Guideline 105, which details the flask method and the column elution method.[15][16][17] Given the solubility of this compound is above 10⁻² g/L, the flask method is appropriate.[17]

Flask Method (General Protocol):

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (saturation).[17]

-

The mixture is then centrifuged or filtered to separate the undissolved solid.

-

The concentration of this compound in the clear aqueous solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Partition Coefficient (n-octanol/water) (OECD 107/117)

The n-octanol/water partition coefficient (LogP) is a measure of a substance's lipophilicity and is determined using methods like the shake flask method (OECD 107) or the HPLC method (OECD 117).[18]

Shake Flask Method (OECD 107 - General Protocol):

-

A known amount of this compound is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other.

-

The mixture is shaken vigorously to allow for the partitioning of the substance between the two phases until equilibrium is reached.[18]

-

The mixture is then centrifuged to ensure complete separation of the n-octanol and water layers.[18]

-

The concentration of this compound in each phase is measured.

-

The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the water solubility of this compound using the flask method as described in OECD Guideline 105.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. guidechem.com [guidechem.com]

- 4. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound | CAS#:608-31-1 | Chemsrc [chemsrc.com]

- 6. This compound | 608-31-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. fishersci.com [fishersci.com]

- 9. This compound CAS 608-31-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. oecd.org [oecd.org]

- 11. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 12. oecd.org [oecd.org]

- 13. laboratuar.com [laboratuar.com]

- 14. enfo.hu [enfo.hu]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. laboratuar.com [laboratuar.com]

- 18. oecd.org [oecd.org]

An In-depth Technical Guide to 2,6-Dichloroaniline (CAS Number: 608-31-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dichloroaniline, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, toxicological data, synthesis and purification protocols, analytical methods, and its role in the synthesis of notable active pharmaceutical ingredients (APIs).

Chemical and Physical Properties

This compound, with the chemical formula C₆H₅Cl₂N, is a white to brown crystalline solid.[1] It is an important building block in organic synthesis, particularly for pharmaceuticals and dyes.[]

| Property | Value | Reference(s) |

| Molecular Weight | 162.02 g/mol | [3] |

| Melting Point | 35 - 39 °C | [4] |

| Boiling Point | 228 °C | [4] |

| Density | 1.275 g/cm³ at 30 °C | [3] |

| Flash Point | 118 °C (closed cup) | [3] |

| Autoignition Temperature | >600 °C | [3] |

| Vapor Pressure | <0.5 hPa at 20 °C | [3] |

| Water Solubility | 1.6 g/L | [5] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and acetone. | [6] |

| logP | 3.15680 | [7] |

| pKa | Data available in the IUPAC Digitized pKa Dataset. | [8] |

| Appearance | White to brown crystalline solid. | [1] |

| Odor | Aromatic. | [9] |

Spectroscopic and Analytical Data

| Data Type | Value | Reference(s) |

| InChI | 1S/C6H5Cl2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 | [3] |

| InChI Key | JDMFXJULNGEPOI-UHFFFAOYSA-N | [3] |

| SMILES | Nc1c(Cl)cccc1Cl | [10] |

Toxicological Data

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[6] It is also very toxic to aquatic life with long-lasting effects.[6]

| Endpoint | Value | Species | Reference(s) |

| LD50 Oral | 3.167 mg/kg | Rat | [5] |

| Acute Dermal Toxicity | Category 3 | - | [4] |

| Acute Inhalation Toxicity | Category 3 | - | [4] |

| Target Organs | Blood, Hematopoietic System. | - | [4] |

Applications

This compound is a versatile intermediate with significant applications in several industries:

-

Pharmaceutical Industry: It is a crucial precursor in the synthesis of the antihypertensive drug clonidine (B47849) and the non-steroidal anti-inflammatory drug (NSAID) diclofenac.[11][12] It is also used in the synthesis of the antibacterial agent lomefloxacin.[1]

-

Agrochemical Industry: This compound serves as an intermediate in the manufacturing of herbicides and fungicides.[]

-

Dye Industry: It is used in the production of various dyes and pigments.[13]

Experimental Protocols

Synthesis of this compound from Sulfanilamide (B372717)

This laboratory-scale synthesis involves the chlorination of sulfanilamide followed by desulfonation.[11]

Materials:

-

Sulfanilamide

-

Hydrochloric acid (concentrated)

-

Sodium chlorate (B79027)

-

Sulfuric acid (70%)

-

Water

-

Sodium bisulfite (for quenching)

Procedure:

-

Chlorination: Dissolve sulfanilamide in a mixture of concentrated hydrochloric acid and water. Cool the solution in an ice bath. Slowly add a solution of sodium chlorate in water while maintaining the temperature below a specified limit. Stir the reaction mixture for several hours.

-

Work-up of Chlorination: Quench any excess chlorine with a solution of sodium bisulfite. Filter the precipitated 3,5-dichlorosulfanilamide and wash it with water.

-

Desulfonation: Add the crude 3,5-dichlorosulfanilamide to 70% sulfuric acid. Heat the mixture to boiling for 2 hours.

-

Purification by Steam Distillation: Pour the reaction mixture into a large volume of water. Perform steam distillation on the resulting mixture. The this compound will co-distill with the steam.

-

Isolation: Collect the distillate and separate the solid this compound. The product can be further purified by recrystallization or a second steam distillation if necessary.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol (95%) or Glacial acetic acid

-

Decolorizing carbon

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot 95% ethanol or glacial acetic acid.

-

Add a small amount of decolorizing carbon to the hot solution.

-

Heat the solution for a short period.

-

Filter the hot solution to remove the decolorizing carbon.

-

Allow the filtrate to cool slowly to induce crystallization.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Dry the purified crystals.

Analytical Method: Gas Chromatography (GC)

Instrumentation:

-

Gas chromatograph equipped with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS).

-

Capillary column suitable for the separation of aniline (B41778) derivatives (e.g., SE-30 or equivalent).

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program: Start at an initial temperature (e.g., 70°C), hold for a few minutes, then ramp at a specific rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injection Volume: 1 µL

Sample Preparation:

-

Dissolve a known amount of the this compound sample in a suitable solvent (e.g., toluene (B28343) or methylene (B1212753) chloride).

-

For trace analysis in environmental samples, a pre-concentration step such as liquid-liquid extraction or solid-phase extraction may be necessary.

Signaling Pathways and Workflows

Synthesis Workflow of this compound

The following diagram illustrates a common synthetic route for this compound.

Caption: A multi-step synthesis of this compound from aniline.

Mechanism of Action of Diclofenac

Diclofenac, synthesized from this compound, is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes.

Caption: Diclofenac inhibits COX-1 and COX-2, reducing prostaglandin (B15479496) synthesis.

Signaling Pathway of Clonidine

Clonidine, another derivative of this compound, is a centrally acting alpha-2 adrenergic agonist used to treat hypertension.

Caption: Clonidine stimulates presynaptic α2-receptors, reducing sympathetic outflow.

References

- 1. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Diclofenac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. Page loading... [guidechem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | C6H5Cl2N | CID 11846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. nbinno.com [nbinno.com]

- 11. What is the mechanism of Diclofenac Diethylamine? [synapse.patsnap.com]

- 12. litfl.com [litfl.com]

- 13. solubilityofthings.com [solubilityofthings.com]

Spectroscopic Profile of 2,6-Dichloroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,6-dichloroaniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data presented herein are essential for the comprehensive characterization and quality control of this compound.

Spectroscopic Data Summary

The following sections provide a detailed analysis of the NMR, IR, and MS data for this compound. The quantitative data is summarized in structured tables for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The symmetry of the molecule is reflected in the simplicity of its NMR spectra.

¹H NMR Data

The proton NMR spectrum of this compound typically shows two signals corresponding to the aromatic protons and the amine protons. The chemical shifts can vary slightly depending on the solvent used.

| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-3, H-5 | 7.15 | d | 8.1 |

| H-4 | 6.64 | t | 8.1 |

| -NH₂ | 4.4 (broad s) | s | - |

Table 1. ¹H NMR spectroscopic data for this compound.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ displays four distinct signals, consistent with the molecule's symmetry.

| Carbon | Chemical Shift (δ) in CDCl₃ (ppm) |

| C-1 | 142.0 |

| C-2, C-6 | 120.3 |

| C-3, C-5 | 128.8 |

| C-4 | 118.9 |

Table 2. ¹³C NMR spectroscopic data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3480, 3390 | N-H stretch (asymmetric and symmetric) | Medium |

| 3070 | Aromatic C-H stretch | Medium |

| 1620 | N-H bend | Strong |

| 1570, 1450 | Aromatic C=C stretch | Strong |

| 770 | C-Cl stretch | Strong |

| 740 | Aromatic C-H out-of-plane bend | Strong |

Table 3. Key IR absorption bands for this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

| m/z | Relative Intensity (%) | Assignment |

| 161, 163, 165 | 100, 64, 10 | [M]⁺, [M+2]⁺, [M+4]⁺ |

| 126, 128 | 13, 4 | [M-Cl]⁺ |

| 90 | 41 | [M-2Cl]⁺ |

| 63 | 29 | [C₅H₃]⁺ |

Table 4. Mass spectrometry fragmentation data for this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The spectrum is recorded on a 300 MHz or higher field NMR spectrometer. The ¹H NMR spectrum is typically acquired with 16-32 scans, and the ¹³C NMR spectrum with 1024 or more scans. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

For solid samples, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly onto the ATR crystal. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or clean ATR crystal is recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, methanol) is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp from an initial temperature (e.g., 80 °C) to a final temperature (e.g., 240 °C) to ensure good separation. The eluting compounds are introduced into the mass spectrometer, which is operated in electron ionization (EI) mode. The mass spectrum is scanned over a range of m/z 50-300.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

A Technical Guide to the Synthesis of 2,6-Dichloroaniline from 2,6-Dichloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of 2,6-dichloroaniline, a key intermediate in the manufacturing of pharmaceuticals and agrochemicals, from its precursor 2,6-dichloronitrobenzene. This document details various reduction methodologies, providing comprehensive experimental protocols and comparative data to assist researchers in selecting and implementing the most suitable synthesis strategy.

Overview of the Synthesis

The conversion of 2,6-dichloronitrobenzene to this compound is a standard reduction of an aromatic nitro group to an amine. The primary challenge in this synthesis is to achieve high chemoselectivity without promoting undesired side reactions, such as hydrodehalogenation (the removal of chlorine atoms from the aromatic ring). The choice of reducing agent and reaction conditions is therefore critical to ensure high yield and purity of the final product.

The most common and effective methods for this transformation include:

-

Catalytic Hydrogenation: Utilizes hydrogen gas in the presence of a metal catalyst.

-

Metal-Mediated Reduction: Employs metals like iron or tin in an acidic medium.

-

Catalytic Transfer Hydrogenation: Uses a hydrogen donor in the presence of a catalyst.

Caption: Chemical transformation from 2,6-dichloronitrobenzene to this compound.

Comparative Summary of Reduction Protocols

The selection of a specific protocol depends on factors such as available equipment, scale, cost, and the desired purity of the final product. The following table summarizes the key parameters for the most common reduction methods.

| Method | Primary Reagents | Solvent(s) | Temperature | Pressure | Typical Yield | Notes |

| Catalytic Hydrogenation | H₂, 5-10% Pd/C or Pt/C | Ethanol (B145695), Ethyl Acetate (B1210297) | Room Temp. - 80°C | 1-50 atm H₂ | >90% | Highly efficient and clean. Requires specialized hydrogenation equipment. Risk of dehalogenation. |

| Metal-Mediated (Fe/Acid) | Iron powder, Acetic Acid/HCl | Ethanol, Water, Acetic Acid | 80-110°C (Reflux) | Atmospheric | 85-95% | Economical and reliable with low risk of dehalogenation. Generates significant iron sludge. |

| Metal-Mediated (SnCl₂/HCl) | Stannous chloride dihydrate, HCl | Ethanol, Ethyl Acetate | Room Temp. - 70°C | Atmospheric | >90% | Mild conditions and high yields. Produces tin-based waste, which can be problematic.[1] |

| Catalytic Transfer Hydrogenation | HCOONH₄ (Ammonium formate), 10% Pd/C | Methanol (B129727), Ethanol | Room Temp. - Reflux | Atmospheric | >95% | Avoids the use of high-pressure hydrogen gas. Operationally simple and high yielding.[2][3][4] |

Detailed Experimental Protocols

The following sections provide detailed, step-by-step procedures for the most common methods of synthesizing this compound.

Method 1: Metal-Mediated Reduction using Iron in Acetic Acid

This classic and robust method, often referred to as the Béchamp reduction, is highly effective and minimizes the risk of dehalogenation.[5]

Reagents and Equipment:

-

2,6-Dichloronitrobenzene

-

Iron powder (fine grade, <325 mesh)

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel with Celite®)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stirrer, suspend 2,6-dichloronitrobenzene (1.0 eq) in a mixture of ethanol, water, and glacial acetic acid (a common ratio is 2:1:2 v/v/v).

-

Addition of Iron: To the vigorously stirred suspension, add iron powder (3-5 eq) portion-wise. The addition is exothermic and may cause the mixture to approach reflux.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-100°C) and maintain vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the iron powder and iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Dilute the residue with ethyl acetate and water. Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield crude this compound.

-

-

Purification: The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica (B1680970) gel if necessary.

Method 2: Catalytic Transfer Hydrogenation using Ammonium (B1175870) Formate (B1220265)

This method is an excellent alternative to high-pressure hydrogenation, offering mild conditions and high yields without the need for specialized equipment.[2][3][4][6]

Reagents and Equipment:

-

2,6-Dichloronitrobenzene

-

Ammonium formate (HCOONH₄)

-

10% Palladium on Carbon (Pd/C) catalyst (50% wet)

-

Methanol or Ethanol

-

Ethyl Acetate

-

Water

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel with Celite®)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2,6-dichloronitrobenzene (1.0 eq), methanol or ethanol (15-25 mL per gram of substrate), and ammonium formate (3-5 eq).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst (2-10 mol%).

-

Reaction: Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-60°C. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

-

Work-up and Isolation:

-

Upon completion, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the desired this compound.

-

-

Purification: The product is often of high purity, but can be further purified by recrystallization or column chromatography if needed.

Experimental Workflow

The general workflow for the synthesis, regardless of the chosen method, follows a logical sequence of steps from reaction setup to final product characterization.

Caption: General experimental workflow for the synthesis of this compound.

Safety Considerations

-

2,6-Dichloronitrobenzene and this compound are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Catalytic Hydrogenation with H₂ gas involves flammable materials and should only be performed by trained personnel using appropriate pressure-rated equipment.

-

Palladium on Carbon (Pd/C) is pyrophoric, especially when dry. Handle the catalyst in a wet state and under an inert atmosphere whenever possible.

-

Acidic and Basic Solutions should be handled with care. Neutralization steps can be exothermic and may cause splashing.

This guide provides a comprehensive overview of the synthesis of this compound from 2,6-dichloronitrobenzene. Researchers should always consult original literature and perform a thorough safety assessment before conducting any chemical synthesis.

References

- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 3. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]

laboratory scale synthesis of 2,6-dichloroaniline

An In-depth Technical Guide to the Laboratory Scale Synthesis of 2,6-Dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a crucial chemical intermediate in the pharmaceutical and agrochemical industries.[1][2][3] It serves as a fundamental building block for the synthesis of various active pharmaceutical ingredients (APIs), notably the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) and the antihypertensive agent clonidine.[4] This guide provides a detailed overview of established laboratory-scale synthetic routes for this compound, focusing on detailed experimental protocols, quantitative data comparison, and process workflows. The methods described are based on reliable, published procedures suitable for research and development settings.

Core Synthetic Pathways

Several distinct pathways for the synthesis of this compound have been established, each with unique advantages regarding starting material availability, cost, and scalability.[1][5] This guide details three common and well-documented methods:

-

Synthesis from Sulfanilamide (B372717): A robust method involving chlorination followed by desulfonation.[6][7]

-

Synthesis from Aniline (B41778): A multi-step approach involving protection, chlorination, and deprotection/reduction sequences.[8]

-

Synthesis from 2,6-Dichloronitrobenzene: A direct reduction of the corresponding nitro compound.[2][4][7]

Method 1: Synthesis from Sulfanilamide

This classic and reliable laboratory method, documented in Organic Syntheses, proceeds in two main stages. First, sulfanilamide is chlorinated to produce 3,5-dichlorosulfanilamide. Second, the intermediate is subjected to hydrolysis and desulfonation in strong acid to yield the final product.[6][7]

Logical Workflow

Caption: Workflow for the synthesis of this compound from sulfanilamide.

Experimental Protocol

Stage 1: Preparation of 3,5-Dichlorosulfanilamide [6][7]

-

In a 2-liter round-bottomed flask equipped with a mechanical stirrer and a thermometer, combine 50 g (0.29 mole) of sulfanilamide and 500 ml of water.

-

Add approximately 50 ml of concentrated hydrochloric acid and stir until a clear solution is formed. Add the remainder of a 500 ml portion of concentrated hydrochloric acid.

-

If necessary, gently warm the solution to an internal temperature of 45°C.

-

Add 65 g (0.58 mole) of 30% hydrogen peroxide and stir rapidly. The reaction is exothermic.

-

Allow the temperature to rise. A white precipitate will form. Once the temperature reaches 60°C (after about 10 minutes), use an ice bath to maintain this temperature.

-

Continue the reaction at 60°C for an additional 15 minutes.

-

Cool the flask in an ice bath until the temperature drops to 25-30°C.

-

Filter the mixture immediately to collect the crude product. The yield of 3,5-dichlorosulfanilamide is typically 45-50 g.

Stage 2: Preparation of this compound [6][7]

-

Place the crude 3,5-dichlorosulfanilamide from the previous step into a 500-ml flask.

-

Add 200-250 ml of 70% sulfuric acid (prepared by diluting 50 ml of concentrated H₂SO₄ with 31 ml of water).

-

Heat the mixture to a gentle boil for 2 hours using an oil bath maintained at 165-195°C.

-

After cooling, pour the dark mixture into 1 liter of water in a 2-liter round-bottomed flask.

-

Purify the product by steam distillation. The collecting vessel should be cooled in an ice bath.

-

Collect the solid product from the distillate and dry it in the air. The expected yield of white this compound is 23.5-26 g.

-

If the product is colored, a second steam distillation can be performed for further purification with over 90% recovery.[6]

Data Presentation

| Parameter | Stage 1: 3,5-Dichlorosulfanilamide | Stage 2: this compound |

| Starting Material | Sulfanilamide | 3,5-Dichlorosulfanilamide |

| Quantity | 50 g (0.29 mole) | 45-50 g (crude) |

| Key Reagents | Conc. HCl, 30% H₂O₂ | 70% H₂SO₄ |

| Reaction Temperature | 45°C rising to 60°C | 165-195°C (oil bath) |

| Reaction Time | ~25 minutes | 2 hours |

| Purification Method | Filtration | Steam Distillation |

| Yield | 45-50 g (65-71%)[6] | 23.5-26 g (75-80% from intermediate)[6] |

| Overall Yield | - | 50-55% (based on sulfanilamide)[6] |

| Melting Point | 200-205°C (crude)[6] | 39-40°C[6] |

Method 2: Synthesis from Aniline

This pathway, described in patent literature, utilizes aniline as the starting material and involves four main steps: chlorination, acetylation, reductive dechlorination, and hydrolysis.[8] This method is suitable for producing this compound when aniline is a more accessible starting material.

Logical Workflow

Caption: Multi-step synthesis of this compound starting from aniline.

Experimental Protocol

Stage 1: Synthesis of 2,4,6-Trichloroaniline [8]

-

In a 1-liter three-necked flask, combine 13.8 g (0.15 mol) of aniline, 350 mL of 35% concentrated hydrochloric acid, and 350 mL of water.

-

Under mechanical stirring, add 56.3 g (0.45 mol) of 30 wt% hydrogen peroxide dropwise, maintaining the temperature at 60°C.

-

Continue the reaction for 2 hours at 60°C.

-

After the reaction, cool the solution in an ice bath to precipitate the solid 2,4,6-trichloroaniline hydrochloride. Filter to collect the solid.

-

Add the collected solid to 300 mL of water and perform steam distillation to obtain solid 2,4,6-trichloroaniline. The expected yield is approximately 91-93%.

Stage 2: Synthesis of 2,4,6-Trichloroacetanilide [8]

-

React the 2,4,6-trichloroaniline obtained in the previous step with acetic anhydride to form the corresponding acetanilide. (Note: The patent provides limited specifics on this step, but standard acetylation procedures, such as refluxing in acetic anhydride, are applicable).[8][9]

Stage 3: Synthesis of 2,6-Dichloroacetanilide [8]

-

Place the 2,4,6-trichloroacetanilide into an autoclave.

-

Add a suitable solvent and a catalyst (e.g., a palladium-based catalyst).

-

Charge the autoclave with hydrogen gas to carry out the reduction reaction, which selectively removes the chlorine atom at the para-position.

Stage 4: Synthesis of this compound [8]

-

Add the 2,6-dichloroacetanilide solid from the previous step to a 30% sodium hydroxide (B78521) solution (e.g., in isopropanol (B130326) or n-butanol).

-

Heat the mixture to 80-120°C and stir for 2-5 hours to effect hydrolysis.

-

After the reaction is complete, pour the solution into ice water to precipitate the product.

-

Filter the solid and recrystallize from an ethanol/water mixture to obtain pure this compound.

Data Presentation

| Parameter | Stage 1: Chlorination | Stage 4: Hydrolysis | Overall |

| Starting Material | Aniline | 2,6-Dichloroacetanilide | Aniline |

| Quantity | 13.8 g (0.15 mol) | Product from previous steps | 13.8 g |

| Key Reagents | Conc. HCl, 30% H₂O₂ | 30% NaOH solution | - |

| Reaction Temperature | 60°C | 80-120°C | - |

| Reaction Time | 2 hours | 2-5 hours | - |

| Purification Method | Steam Distillation | Recrystallization | - |

| Yield | 91-93% (of 2,4,6-trichloroaniline)[8] | Not specified | 71-76%[8] |

| Purity | - | 97.9-98.3%[8] | - |

Method 3: Reduction of 2,6-Dichloronitrobenzene

This is a straightforward and common industrial method involving the reduction of a nitro group to an amine.[4] Various reducing agents can be employed, such as iron powder or tin in acidic media, or catalytic hydrogenation.[2] Catalytic hydrogenation is often preferred for its cleaner reaction profile and higher yields.

Logical Workflow

Caption: Direct reduction of 2,6-dichloronitrobenzene to this compound.

Experimental Protocol (General - Catalytic Hydrogenation)

-

Charge a suitable pressure reactor (autoclave) with 2,6-dichloronitrobenzene, a solvent (e.g., ethanol, methanol, or ethyl acetate), and a hydrogenation catalyst (e.g., 5% Palladium on Carbon, Pd/C).

-

Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure.

-

Heat the mixture to the target temperature and stir vigorously to ensure good mixing and catalyst suspension.

-

Monitor the reaction progress by observing the uptake of hydrogen.

-

Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation or recrystallization.

Data Presentation

| Parameter | Value |

| Starting Material | 2,6-Dichloronitrobenzene |

| Reaction Type | Reduction (e.g., Catalytic Hydrogenation) |

| Typical Reagents | H₂, Pd/C catalyst, Solvent (e.g., Ethanol) |

| General Conditions | Elevated temperature and pressure |

| Purification Method | Filtration, Distillation/Recrystallization |

| Yield | Generally high, often >90% |

| Product Form | White to brown crystalline solid[10] |

| Melting Point | 35-38 °C[11] |

| Boiling Point | 254 °C[2] |

Safety and Handling

This compound is toxic and should be handled with care.[2] It can cause skin and eye irritation, and inhalation may lead to respiratory issues.[2] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The synthetic procedures described involve hazardous materials such as concentrated acids, strong bases, and flammable solvents. A thorough risk assessment should be conducted before commencing any experimental work.[7]

References

- 1. guidechem.com [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. gxb.zzu.edu.cn [gxb.zzu.edu.cn]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. orgsyn.org [orgsyn.org]

- 8. CN103524358A - Synthetic method of 2, 6-dichloroaniline - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound | 608-31-1 [chemicalbook.com]

- 11. This compound for synthesis 608-31-1 [sigmaaldrich.com]

The Formation of 2,6-Dichloroaniline: A Technical Guide to Reaction Mechanisms and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the reaction mechanisms involved in the formation of 2,6-dichloroaniline, a crucial intermediate in the synthesis of pharmaceuticals such as diclofenac (B195802) and clonidine.[1] This document details various synthetic pathways, presents quantitative data for key reactions, outlines experimental protocols, and provides visualizations of the reaction mechanisms.

Core Reaction Mechanisms

The synthesis of this compound can be achieved through several distinct pathways, each with its own mechanistic nuances. The primary strategies involve direct chlorination of aniline (B41778) derivatives, often requiring protecting groups to achieve the desired regioselectivity, or the transformation of pre-functionalized aromatic rings.

Electrophilic Chlorination of Aniline with Ortho/Para Direction and Subsequent Dechlorination

A common industrial route to this compound begins with the exhaustive chlorination of aniline to produce 2,4,6-trichloroaniline (B165571).[2] The amino group of aniline is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. The subsequent steps involve protection of the amino group, selective removal of the para-chloro substituent, and finally deprotection.

The mechanism proceeds as follows:

-

Step 1: Electrophilic Chlorination of Aniline. Aniline reacts with a chlorinating agent, such as chlorine gas or hydrogen peroxide in the presence of hydrochloric acid, to yield 2,4,6-trichloroaniline.[2][3] The reaction proceeds via a standard electrophilic aromatic substitution mechanism where the electrophile (Cl+) attacks the electron-rich aromatic ring at the ortho and para positions.

-

Step 2: N-Acetylation. The amino group of 2,4,6-trichloroaniline is then protected by acetylation with acetic anhydride (B1165640) to form 2,4,6-trichloroacetanilide.[2] This step is crucial to prevent side reactions in the subsequent reduction step.

-

Step 3: Catalytic Hydrogenation (Dechlorination). The 2,4,6-trichloroacetanilide undergoes catalytic hydrogenation. In this key step, the chlorine atom at the para-position is selectively removed. This regioselectivity is achieved due to the steric hindrance at the ortho positions and the electronic effects of the acetamido group.

-

Step 4: Hydrolysis. The resulting 2,6-dichloroacetanilide is hydrolyzed, typically under basic conditions, to remove the acetyl group and yield the final product, this compound.[2]

Reaction Pathway: Aniline to this compound

References

Solubility of 2,6-Dichloroaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-dichloroaniline in various organic solvents. Due to a scarcity of publicly available quantitative solubility data for this compound, this document presents available qualitative data, alongside detailed quantitative data for the structurally similar compound 2,6-dichloro-4-nitroaniline, to provide valuable insights for researchers. Furthermore, detailed experimental protocols for determining solubility are provided to empower scientists to generate precise data for their specific applications.

Quantitative Solubility Data

A thorough literature search reveals limited quantitative solubility data for this compound in common organic solvents. The available data is summarized in Table 1.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Notes |

| Water | 20 | 1.6 g/L | Sparingly soluble.[1] |

| Methanol | Not specified | Soluble | Qualitative data indicates solubility.[2] |

| Ethanol | Not specified | Soluble | Qualitative data indicates solubility.[1][2] |

| Acetone | Not specified | Soluble | Qualitative data indicates solubility.[1][2] |

| Chloroform | Not specified | Soluble | Qualitative data indicates solubility.[2] |

| Dimethyl sulfoxide (B87167) (DMSO) | Not specified | Soluble | Qualitative data indicates solubility. |

To provide a more detailed and practical reference for researchers, Table 2 presents the experimentally determined mole fraction solubility (x₁) of the closely related compound, 2,6-dichloro-4-nitroaniline, in a range of organic solvents at various temperatures. This data is extracted from a study by Wu et al. (2019) and serves as a valuable proxy for understanding the solubility behavior of chlorinated anilines.

Table 2: Mole Fraction Solubility (x₁) of 2,6-Dichloro-4-nitroaniline in Various Organic Solvents at Different Temperatures (K)

| Solvent | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |

| Methanol | 0.00199 | 0.00244 | 0.00298 | 0.00363 | 0.00441 | 0.00535 | 0.00648 | 0.00784 |

| Ethanol | 0.00237 | 0.00287 | 0.00346 | 0.00418 | 0.00503 | 0.00605 | 0.00726 | 0.00870 |

| n-Propanol | 0.00288 | 0.00347 | 0.00417 | 0.00501 | 0.00600 | 0.00718 | 0.00858 | 0.01026 |

| Isopropanol | 0.00204 | 0.00249 | 0.00302 | 0.00366 | 0.00443 | 0.00535 | 0.00645 | 0.00778 |

| n-Butanol | 0.00343 | 0.00411 | 0.00491 | 0.00585 | 0.00697 | 0.00831 | 0.00990 | 0.01178 |

| Acetone | 0.04012 | 0.04683 | 0.05452 | 0.06331 | 0.07335 | 0.08479 | 0.09780 | 0.11258 |

| Ethyl Acetate | 0.02784 | 0.03310 | 0.03906 | 0.04581 | 0.05345 | 0.06209 | 0.07186 | 0.08291 |

| Acetonitrile | 0.01582 | 0.01865 | 0.02190 | 0.02564 | 0.02994 | 0.03488 | 0.04055 | 0.04704 |

| Toluene | 0.00408 | 0.00492 | 0.00592 | 0.00712 | 0.00855 | 0.01024 | 0.01225 | 0.01463 |

| Cyclohexane | 0.00039 | 0.00048 | 0.00059 | 0.00072 | 0.00088 | 0.00107 | 0.00130 | 0.00158 |

Data sourced from J. Chem. Eng. Data 2019, 64, 12, 5256–5264.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. The two primary methods described are the gravimetric method and the spectroscopic method.

Gravimetric Method (Shake-Flask)

This method is considered the gold standard for determining thermodynamic equilibrium solubility.

2.1.1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass vials with screw caps

-

Pipettes and other standard laboratory glassware

-

Drying oven or vacuum desiccator

2.1.2. Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation is reached.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. For finer particles, centrifugation of the vials can be employed to facilitate a clear separation of the solid and liquid phases.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed pipette to avoid premature crystallization. Immediately filter the solution using a syringe filter into a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent from the weighed container under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound to prevent loss of the solute.

-

Drying and Weighing: Dry the residue containing the dissolved this compound to a constant weight in a vacuum desiccator.

-

Calculation: The solubility is calculated from the mass of the dried residue and the volume of the supernatant withdrawn.

Spectroscopic Method (UV-Vis)

This method is often faster and requires less material than the gravimetric method, particularly for compounds with a strong chromophore.

2.2.1. Materials and Equipment:

-

All materials listed for the gravimetric method.

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks

2.2.2. Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear in the concentration range of interest (Beer-Lambert Law).

-

-

Preparation of Saturated Solution and Sampling: Follow steps 1-4 from the gravimetric method to prepare a saturated solution and obtain a clear, filtered sample.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the concentration within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility of the saturated solution is then calculated by multiplying this concentration by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Caption: Workflow for solubility determination.

References

Environmental Fate and Degradation of 2,6-Dichloroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloroaniline (2,6-DCA) is a chemical intermediate primarily used in the synthesis of pharmaceuticals, dyes, and pesticides.[1][2] Its introduction into the environment, either directly or as a metabolite of larger parent compounds, raises concerns due to its potential toxicity and persistence. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation of this compound, intended to inform risk assessment and guide further research.

Physicochemical Properties

The environmental behavior of this compound is governed by its physicochemical properties. It is a white to brown crystalline solid with a molecular weight of 162.01 g/mol .[3][4] Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅Cl₂N | [3] |

| Molecular Weight | 162.01 g/mol | [3] |

| Melting Point | 36-39 °C | [2][3][5] |

| Boiling Point | 228 °C | [5] |

| Water Solubility | Poor | [6] |

| Vapor Pressure | 0.015 mmHg at 25°C | [3] |

| Log P (Octanol-Water Partition Coefficient) | 2.89 | [3] |

Environmental Fate

The fate of this compound in the environment is determined by a combination of transport and transformation processes, including volatilization, sorption, and degradation.

Abiotic Degradation

Photodegradation: Photolysis is a significant degradation pathway for this compound in aquatic environments. Studies have shown that it can be completely degraded under irradiation in the presence of photocatalysts.[7] The degradation follows pseudo-first-order kinetics.[7]

Hydrolysis: Currently, there is a lack of specific data on the hydrolysis of this compound under different pH conditions. General principles for chemical hydrolysis can be assessed using standardized protocols like OECD Guideline 111, which evaluates hydrolysis as a function of pH.[8][9]

Biotic Degradation

The biodegradation of chlorinated anilines is complex and often dependent on the specific isomer and the microbial communities present. Information directly pertaining to the biodegradation of this compound is limited, with much of the available research focused on other isomers.

Aerobic Biodegradation: While some bacteria, such as Rhodococcus and Pseudomonas species, are known to degrade other chloroanilines, specific pathways for this compound have not been well-elucidated.[10][11] It is suggested that the degradation of chloroanilines can be initiated by dioxygenase enzymes, leading to the formation of chlorocatechols, which are then further metabolized.[10] The presence of other substrates, such as aniline, may enhance the cometabolic degradation of chloroanilines.[7]

Anaerobic Biodegradation: Under anaerobic conditions, reductive dechlorination is a key transformation process for many chlorinated aromatic compounds.[5][6] However, studies have shown that some organohalide-respiring bacteria, such as Dehalococcoides mccartyi strain CBDB1, are unable to dechlorinate this compound.[6] This suggests that its persistence may be higher in anoxic environments compared to other isomers that are more readily dechlorinated.

Adsorption and Mobility

Bioaccumulation

The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk assessment. The bioconcentration factor (BCF) is a measure of this potential. Although a definitive BCF for this compound in specific fish species like zebrafish (Danio rerio) is not available, studies on other chloroanilines, such as 3,4-dichloroaniline, in zebrafish have been conducted.[13][14] These studies can provide insights into the potential for bioaccumulation of chlorinated anilines. Given its Log P value, this compound may have a moderate potential for bioaccumulation.

Experimental Protocols

Detailed experimental protocols for assessing the environmental fate and degradation of this compound are crucial for generating reliable and comparable data. Standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) are widely used.

Biodegradation Testing

Ready Biodegradability (OECD 301): A suite of screening tests (A-F) designed to assess the potential for rapid and complete biodegradation of chemicals in an aerobic aqueous environment.[12][15][16] These tests typically run for 28 days and measure parameters such as dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen consumption.[17]

-

Experimental Workflow for OECD 301B (CO₂ Evolution Test):

-

Preparation: A defined concentration of this compound is added to a mineral medium.

-

Inoculation: The medium is inoculated with a mixed population of microorganisms, typically from activated sludge.

-

Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) with continuous aeration with CO₂-free air.

-

CO₂ Trapping: The evolved CO₂ is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide solution).

-

Analysis: The amount of trapped CO₂ is determined by titration or with a total organic carbon (TOC) analyzer at regular intervals over 28 days.

-

Calculation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance to its theoretical maximum (ThCO₂).

-

Hydrolysis Testing

Hydrolysis as a Function of pH (OECD 111): This guideline describes a tiered approach to determine the rate of abiotic hydrolytic transformation of chemicals in aqueous solutions at environmentally relevant pH values (typically 4, 7, and 9).[8][9]

-

Experimental Workflow for OECD 111:

-

Preparation: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

-

Application: A known concentration of this compound is added to each buffer solution.

-

Incubation: The solutions are incubated in the dark at a constant temperature. A preliminary test is often conducted at an elevated temperature (e.g., 50°C) to estimate the hydrolysis rate.

-

Sampling: Aliquots are taken at various time intervals.

-

Analysis: The concentration of the remaining this compound and any major hydrolysis products are determined using a suitable analytical method (e.g., HPLC).

-

Kinetics Calculation: The hydrolysis rate constant and half-life are calculated for each pH.

-

Adsorption/Desorption Testing

Batch Equilibrium Method (OECD 106): This method is used to determine the adsorption and desorption of a chemical to soil.

-

Experimental Workflow for OECD 106:

-

Soil Selection: A range of characterized soils with varying organic carbon content, pH, and texture are selected.

-

Solution Preparation: Solutions of this compound at different concentrations are prepared in a suitable aqueous matrix (e.g., 0.01 M CaCl₂).

-

Equilibration: A known mass of soil is equilibrated with a known volume of the test solution by shaking for a defined period (e.g., 24 hours) at a constant temperature.

-

Phase Separation: The soil and aqueous phases are separated by centrifugation.

-

Analysis: The concentration of this compound in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

Isotherm Generation: Adsorption isotherms are constructed by plotting the amount of adsorbed chemical against the equilibrium concentration in solution.

-

Koc Calculation: The soil-water distribution coefficient (Kd) is determined from the isotherm, and the Koc is calculated by normalizing Kd to the organic carbon content of the soil.

-

Visualizations

Experimental workflow for OECD 301B (CO₂ Evolution Test).

References

- 1. guidechem.com [guidechem.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. journals.asm.org [journals.asm.org]

- 4. oxfordlabchem.com [oxfordlabchem.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Reductive Dechlorination of 2,3-Dichloroaniline by in an Anaerobic Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 9. oecd.org [oecd.org]

- 10. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 13. New Insights into the Toxicokinetics of 3,4-Dichloroaniline in Early Life Stages of Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New Insights into the Toxicokinetics of 3,4-Dichloroaniline in Early Life Stages of Zebrafish (Danio rerio) - GWF Publications [gwf-uwaterloo.github.io]

- 15. oecd.org [oecd.org]

- 16. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]

- 17. contractlaboratory.com [contractlaboratory.com]

A Technical Guide to the Historical Synthesis of 2,6-Dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core historical synthesis methods for 2,6-dichloroaniline, a crucial intermediate in the production of pharmaceuticals, herbicides, and dyes. The following sections provide detailed experimental protocols, quantitative data summaries, and visual representations of the key synthetic pathways.

Introduction

This compound (2,6-DCA) is an organic compound with the formula C₆H₅Cl₂N. As a colorless to white solid, it serves as a fundamental building block in the synthesis of numerous commercial products, including the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) and the antihypertensive medication clonidine. Over the years, various synthetic routes have been developed, each with its own set of advantages and challenges regarding starting materials, reaction conditions, yield, and purity. This guide focuses on the seminal methods that have been historically significant in the production of this compound.

Method 1: Reduction of 2,6-Dichloronitrobenzene

One of the most direct and historically significant methods for preparing this compound is the reduction of 2,6-dichloronitrobenzene. This method is noted for its straightforwardness, typically employing common reducing agents like iron powder or tin in the presence of an acid.[1] The hydrogenation of 2,6-dichloronitrobenzene is also a common industrial approach.[2]

Caption: General reaction scheme for the reduction of 2,6-dichloronitrobenzene.

Experimental Protocol:

While specific historical laboratory-scale protocols for this exact reduction are not detailed in the provided search results, a general procedure based on analogous nitroarene reductions would involve the following steps:

-

Setup: A round-bottom flask is equipped with a mechanical stirrer and a reflux condenser.

-

Reaction: The flask is charged with 2,6-dichloronitrobenzene and a solvent (e.g., ethanol, water). An acid, typically hydrochloric acid, is added.

-

Addition of Reducing Agent: A metallic reducing agent, such as iron powder or tin granules, is added portion-wise to control the exothermic reaction.

-

Heating: The mixture is heated under reflux for several hours until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is cooled and made basic to precipitate the metal hydroxides. The product, this compound, is then typically isolated by steam distillation or solvent extraction.

-

Purification: Further purification can be achieved by recrystallization or distillation.

Quantitative Data:

| Starting Material | Reducing Agent | Key Conditions | Yield | Purity | Reference |

| 2,6-Dichloronitrobenzene | Iron powder or tin | Acidic medium | Not specified | Not specified | [1][3] |

| 2,6-Dichloronitrobenzene | Hydrogen (H₂) | Catalytic | Not specified | Not specified | [2] |

Method 2: From Sulfanilic Acid or Sulfanilamide (B372717)

A well-documented historical route involves the chlorination of sulfanilic acid or its amide derivative, sulfanilamide, followed by a hydrolysis step to remove the sulfonic acid or sulfonamide group. This multi-step process leverages the directing effects of the sulfonyl group to achieve the desired 2,6-disubstitution pattern.

Caption: Synthesis of this compound from sulfanilamide.

Experimental Protocol (Based on Seikel, 1944):[3]

A. 3,5-Dichlorosulfanilamide:

-

In a 2-liter round-bottomed flask, suspend sulfanilamide in a mixture of concentrated hydrochloric acid and water.

-

Cool the mixture in an ice-salt bath and introduce chlorine gas with vigorous stirring until the absorption ceases. Alternatively, a mixture of hydrochloric acid and hydrogen peroxide can be used.[4]

-

Filter the resulting solid, wash with cold water, and then with a small amount of acetone. The crude 3,5-dichlorosulfanilamide is used directly in the next step.

B. This compound:

-

Add the crude 3,5-dichlorosulfanilamide to 70% sulfuric acid in a 500-ml flask.

-